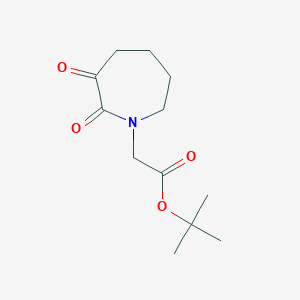

Tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-10(15)8-13-7-5-4-6-9(14)11(13)16/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBWAVPOJCTDER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCCCC(=O)C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tert Butyl 2 2,3 Dioxoazepan 1 Yl Acetate and Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Azepane Core and Substituents

Retrosynthetic analysis is a systematic approach to planning a chemical synthesis by deconstructing a target molecule into simpler, commercially available starting materials. umi.ac.id This process involves breaking key bonds, known as disconnections, which correspond to reliable forward-direction chemical reactions. ox.ac.uk For Tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate (I), several strategic disconnections can be envisioned to simplify the structure into feasible precursors.

A primary disconnection involves the C-N bond linking the tert-butyl acetate (B1210297) moiety to the azepane ring (Disconnection A, Figure 1). This disconnection simplifies the target to the 2,3-dioxoazepane core (II) and a suitable electrophile such as tert-butyl bromoacetate. This strategy places the challenge on the regioselective N-alkylation of the heterocyclic core in the forward synthesis.

Further disconnection of the 2,3-dioxoazepane core (II) is necessary. A logical approach is a C-C bond disconnection corresponding to a Dieckmann condensation or a related intramolecular cyclization. Disconnecting the C2-C3 bond is not synthetically meaningful, but a disconnection of the C-N or C-C bonds within the ring backbone reveals potential linear precursors. For instance, a disconnection across the C6-C7 and N1-C2 bonds (Disconnection B) suggests a linear amino diester precursor (III). An intramolecular Dieckmann-type condensation of this precursor, followed by oxidation, could furnish the desired 2,3-dione functionality.

Alternatively, a strategy based on ring expansion could be employed. Disconnection of the seven-membered ring to a six-membered precursor, such as a substituted piperidine (Disconnection C), opens pathways involving ring expansion methodologies. chemrxiv.orgrsc.org Similarly, a disconnection leading to a five-membered pyrrolidine precursor is also a viable strategy. rsc.org Another advanced approach involves the dearomative ring expansion of a substituted nitroarene, which transforms a six-membered aromatic ring into a seven-membered azepine system in a few steps. researchgate.netrwth-aachen.de

These disconnections form the basis for the synthetic strategies detailed in the subsequent sections, focusing on the construction of the core heterocycle and the precise installation of its substituents.

Figure 1: Retrosynthetic Analysis of Tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate A schematic illustrating the key strategic disconnections for the target molecule, leading to simpler precursors.

Target Molecule (I): Tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate

↓ Disconnection A (N-Alkylation)Intermediate (II): 2,3-Dioxoazepane + Tert-butyl bromoacetate

↓ Disconnection B (Intramolecular Condensation)Precursor (III): Linear amino diester (e.g., Ethyl 6-(ethoxycarbonylmethylamino)hexanoate)

↓ Disconnection C (Ring Expansion)Precursor (IV):Development of Novel Cyclization Strategies for the 2,3-Dioxoazepane System

The construction of the seven-membered azepane ring is a significant synthetic challenge. rsc.org Recent advances have focused on developing robust and efficient methods, broadly categorized into ring expansion approaches and direct annulation reactions.

Ring expansion reactions provide an elegant method for synthesizing medium-sized rings from more readily available smaller ring systems. rsc.org These strategies leverage the chemical potential of strained intermediates or thermodynamically driven rearrangements to access the less common seven-membered framework.

One innovative method involves the photochemical dearomative ring expansion of nitroarenes. researchgate.netrwth-aachen.de This process, mediated by blue light, converts a six-membered benzenoid framework into a seven-membered 3H-azepine system through the formation of a singlet nitrene intermediate. A subsequent hydrogenation step yields the saturated azepane ring. researchgate.netrwth-aachen.de This two-step sequence allows for the synthesis of complex azepanes from simple, commercially available nitroaromatics. rwth-aachen.de

Palladium-catalyzed allylic amine rearrangements represent another powerful tool for two-carbon ring expansion. chemrxiv.orgrsc.org This methodology enables the conversion of 2-alkenyl pyrrolidines and piperidines into their corresponding azepane and azocane counterparts under mild conditions. rsc.org The reaction is driven by the formation of a conjugated system, which overcomes the increase in ring strain associated with the formation of the larger ring. chemrxiv.org

Other cascade ring expansion reactions have also been developed. These can be initiated by the ring-opening of strained intermediates like aziridinium ions or proceed through cycloaddition followed by fragmentation of a bicyclic intermediate. rsc.org These methods avoid the need for high-dilution conditions often required in traditional macrocyclization. rsc.org

| Method | Precursor Heterocycle | Key Reagents/Conditions | Key Features | Citation(s) |

|---|---|---|---|---|

| Photochemical Dearomatization | Nitroarene | Blue light (e.g., 450 nm LEDs), P(Oi-Pr)3, amine; then H2, catalyst | Transforms a 6-membered aromatic ring into a 7-membered saturated ring in two steps. | researchgate.netrwth-aachen.de |

| Palladium-Catalyzed Rearrangement | 2-Alkenyl Pyrrolidine/Piperidine | Palladium catalyst | Mild, two-carbon homologation, tolerates various functional groups. | chemrxiv.orgrsc.org |

| Cascade Ring Expansion | Olefinic Aziridine | NBS, leading to in situ formation of an aziridinium ion intermediate. | Stereoselective, avoids high-dilution conditions. | rsc.org |

Annulation reactions, which involve the formation of a new ring onto an existing system, provide a direct route to cyclic structures. For seven-membered rings, [4+3] cycloadditions are a particularly relevant strategy, although other annulation methods have also been successfully employed. researchgate.net

The [4+3] cycloaddition involves the reaction of a four-atom π-system (diene) with a three-atom π-system (such as an oxyallyl cation). Gold-catalyzed cycloisomerizations of allenyl ketones, for example, can generate 1,4-dipoles that undergo [4+3] cycloadditions with nitrones to produce seven-membered N,O-heterocycles. researchgate.net Catalyst-free [4+3] cycloadditions between azadienes and C,N-cyclic azomethine imines have been developed to access 1,2,4-triazepines with high efficiency. researchgate.net

Tandem annulation strategies offer a highly convergent approach to constructing complex polycyclic systems that include seven-membered rings. mit.edu For example, a benzannulation reaction of cyclobutenones with ynamides can produce highly substituted anilines, which then undergo ring-closing metathesis to form hydrobenzoazepines. mit.edu Other transition metal-catalyzed methods, such as the copper(I)-catalyzed tandem hydroamination/alkynylation or iron(III)-catalyzed Prins cyclization, have also been utilized to prepare substituted azepanes. scispace.com

| Method | Reactants | Key Reagents/Catalysts | Resulting Heterocycle | Citation(s) |

|---|---|---|---|---|

| [4+3] Cycloaddition | Allenyl ketone + Nitrone | Gold(I) catalyst | Furan-condensed N,O-seven-membered rings | researchgate.net |

| [6+1] Annulation | α-allyl allenoate + 1,1-bisnucleophile | Phosphine catalyst | Seven-membered N-heterocycles and carbocycles | researchgate.net |

| Tandem Ynamide Benzannulation/RCM | Cyclobutenone + Ynamide | Heat, then Grubbs catalyst | Hydrobenzoazepines | mit.edu |

| Friedel–Crafts Alkylation/Annulation | N-methyl-4-aminoindole + β,γ-unsaturated α-ketoester | Ni(II)-PyBPI complex | 7-membered-ring-bridged 3,4-fused tricyclic indoles | rsc.org |

Optimization of Functional Group Installation: The Tert-butyl Acetate Moiety

Following the successful construction of the 2,3-dioxoazepane core, the final synthetic stages involve the installation of the tert-butyl acetate side chain. This requires careful consideration of esterification and N-alkylation methodologies to ensure high yields and regiochemical control.

The tert-butyl ester is a common protecting group and functional moiety in organic synthesis. Its preparation can be achieved through several methods. A classical approach involves the reaction of a carboxylic acid with tert-butanol or isobutylene under acidic conditions. For example, acetic anhydride and tert-butyl alcohol can be refluxed in the presence of anhydrous zinc chloride to produce tert-butyl acetate. orgsyn.org Another method involves the reaction of acetyl chloride with tert-butyl alcohol. orgsyn.org

More modern and milder protocols have also been developed. The use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst allows for the efficient conversion of carboxylic acids into their tert-butyl esters in tert-butyl acetate as the solvent. organic-chemistry.org This method is particularly effective for amino acids, affording tert-butyl esters with free amino groups in good yields. organic-chemistry.org Another convenient preparation involves heating a carboxylic acid with an excess of tert-butyl acetoacetate and a catalytic amount of acid, a method that generates only low pressures. researchgate.net

| Method | Reagents | Conditions | Advantages | Citation(s) |

|---|---|---|---|---|

| Acid Anhydride Method | Acetic anhydride, tert-butyl alcohol, ZnCl2 (cat.) | Reflux | Classical, well-established procedure. | orgsyn.org |

| Acid Chloride Method | Acetyl chloride, tert-butyl alcohol, dimethylaniline | 0°C to room temperature | Effective for simple substrates. | orgsyn.org |

| Tf2NH Catalysis | Carboxylic acid, tert-butyl acetate, Tf2NH (cat.) | Room temperature to 60°C | Mild conditions, high yields, suitable for amino acids. | organic-chemistry.org |

| Transesterification | Carboxylic acid, tert-butyl acetoacetate, acid (cat.) | Gentle warming | Low pressure generation, suitable for lab scale. | researchgate.net |

The final step in the proposed synthesis is the alkylation of the 2,3-dioxoazepane nitrogen with a tert-butyl haloacetate. The N-alkylation of heterocyclic systems can be challenging due to the potential for competing O-alkylation and the influence of reaction conditions on regioselectivity. d-nb.infobeilstein-journals.org

The choice of base, solvent, and electrophile can significantly influence the outcome of the N-alkylation reaction. beilstein-journals.org For related heterocyclic systems like indazoles, studies have shown that conditions can be tuned to favor either N-1 or N-2 alkylation. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to provide a high degree of N-1 regioselectivity for a wide variety of alkylating agents. nih.gov In contrast, Mitsunobu conditions often show a preference for the thermodynamically less stable N-2 isomer in certain indazole systems. beilstein-journals.org Solvent effects are also critical; solvent-separated ion pairs versus tight ion pairs can lead to different regiochemical outcomes. d-nb.infobeilstein-journals.org

For the 2,3-dioxoazepane system, the presence of two carbonyl groups adjacent to the nitrogen atom will influence its nucleophilicity. The enolate formed upon deprotonation could potentially undergo O-alkylation. Therefore, optimizing the reaction conditions is crucial. A systematic screen of bases (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvents (e.g., THF, DMF, Acetonitrile) would be necessary to identify conditions that maximize the yield of the desired N-alkylated product, Tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate, while minimizing the formation of O-alkylated byproducts. Thermodynamic equilibration, by using specific electrophiles in solvents like DMF, can also be a strategy to favor the more stable N-1 substituted product. beilstein-journals.org

| Factor | Influence on Regioselectivity | Example/Rationale | Citation(s) |

|---|---|---|---|

| Base | Can influence the position of deprotonation and the nature of the resulting anion. | NaH is often used to generate the desired anion for N-1 alkylation in indazoles. | nih.gov |

| Solvent | Affects the solvation of the cation and anion (tight vs. solvent-separated ion pairs). | THF often promotes N-1 selectivity, whereas DMSO can favor N-2 in some systems. | d-nb.infobeilstein-journals.org |

| N-Alkylating Reagent | Steric and electronic properties of the electrophile can direct the alkylation. | α-halo carbonyl electrophiles can lead to thermodynamic products through equilibration. | beilstein-journals.org |

| Ring Substituents | Steric and electronic effects of substituents on the heterocyclic ring can favor one site over another. | Electron-withdrawing groups at C-7 of indazole can confer excellent N-2 regioselectivity. | nih.gov |

Investigation of Catalytic Systems for Enhanced Efficiency and Selectivity

Transition Metal-Catalyzed Transformations

Transition metals, particularly palladium and rhodium, are at the forefront of constructing azepane scaffolds due to their versatile reactivity. mdpi.com

Palladium-Catalyzed Methods: Palladium catalysis offers robust solutions for forming the seven-membered azepane ring. One prominent strategy involves the palladium/norbornene (Pd/NBE) cooperative catalysis, which enables the synthesis of tetrahydrobenzo[b]azepines from simple aryl iodides. nih.gov This method proceeds through an ortho amination followed by a 7-exo-trig Heck cyclization to furnish the heterocyclic core. nih.gov A key innovation in this area is the use of a C7-modified norbornene, which overcomes challenges associated with ortho-unsubstituted substrates and promotes the desired reactivity and selectivity. nih.gov

Another powerful approach is the palladium-catalyzed asymmetric allylic alkylation (AAA) to access optically active, cyclic α-allyl-β-oxoesters, which serve as precursors to annulated azepane scaffolds. chemistryviews.org This is followed by a ruthenium-catalyzed cross-metathesis and a final palladium-catalyzed hydrogenation and reductive amination to construct the final azepane ring system. chemistryviews.org

Rhodium-Catalyzed Methods: Rhodium catalysts have enabled novel pathways for azepane synthesis through reactions involving α-imino rhodium carbenes. nih.govbohrium.comacs.org One such method involves a formal 1,3-migration of hydroxy or acyloxy groups, followed by selective annulation of the resulting zwitterionic intermediates to efficiently yield azepane derivatives. nih.govacs.orgacs.org This migration-annulation protocol is notable for its speed, with many reactions completing within 10 minutes, and its tolerance for a good range of functional groups. acs.org

Furthermore, rhodium(II)-catalyzed cyclopropanation of dienyltriazoles, followed by a 1-aza-Cope rearrangement, provides a rapid route to fused dihydroazepine derivatives, demonstrating the power of rhodium catalysis in cascade reactions. nih.gov

Table 1: Comparison of Transition Metal-Catalyzed Reactions for Azepane Analogue Synthesis

| Catalyst System | Reaction Type | Key Features | Yields | Reference |

|---|---|---|---|---|

| Pd(cod)Cl2 / P(t-Bu)3 / NBE | Cooperative Catalysis | Modular synthesis from aryl iodides; forms tetrahydrobenzo[b]azepines. | Moderate to Good | nih.gov |

| Pd(OAc)2 / (4-FC6H4)3P | Asymmetric Allylic Alkylation | Access to optically active precursors for annulated azepanes. | High | chemistryviews.org |

| Rh2(OAc)4 | Migration-Annulation | Utilizes α-imino rhodium carbenes; very fast reaction times (≤10 min). | 41-74% | acs.org |

| Rh2(esp)2 | Cyclopropanation/Rearrangement | Sequential reaction from dienyltriazoles to form fused dihydroazepines. | Moderate to Excellent | nih.gov |

Organocatalytic Methods for Stereochemical Control

While transition metal catalysis excels in ring formation, organocatalysis provides powerful tools for establishing precise stereochemical control, which is crucial for medicinal chemistry applications.

An innovative approach for the asymmetric synthesis of related seven-membered dioxazepane heterocycles utilizes a chiral oligoethylene glycol as a cooperative cation-binding catalyst. acs.org This method involves a formal cycloaddition of in situ-generated nitrones with terminal-hydroxy α,β-unsaturated carbonyls. The cation-binding catalyst, in conjunction with a potassium salt, creates a confined chiral environment that directs the stereochemical outcome of the tandem oxa-Mannich/oxa-Michael reaction pathway, affording products with high enantiomeric and diastereomeric purity. acs.org

Biocatalysis, a subset of organocatalysis, also offers highly selective methods. For instance, imine reductases (IREDs) have been successfully employed in the asymmetric reductive amination of cyclic imines to produce chiral benzazepines with excellent enantioselectivity. researchgate.net The identification of enantiocomplementary IREDs allows for the synthesis of both (R)- and (S)-enantiomers of the target molecules. researchgate.net Similarly, osmium-catalyzed tethered aminohydroxylation, while involving a metal, showcases a strategy for achieving complete regio- and stereocontrol in the synthesis of highly functionalized, stereochemically complex azepanes. acs.org

Table 2: Organocatalytic and Stereoselective Methods for Heterocycle Synthesis

| Catalyst Type | Reaction | Stereocontrol Method | Key Outcome | Reference |

|---|---|---|---|---|

| Chiral Oligoethylene Glycol | Formal [5+2] Cycloaddition | Cooperative Cation-Binding | Highly enantio- and diastereo-enriched dioxazepanes. | acs.org |

| Imine Reductases (IREDs) | Asymmetric Reductive Amination | Enzyme-controlled facial selectivity | Access to both (R)- and (S)-chiral benzazepines. | researchgate.net |

| Osmium / Chiral Ligand | Tethered Aminohydroxylation | Substrate-directed reaction | Complete regio- and stereocontrol for pentahydroxyazepanes. | acs.org |

Green Chemistry Principles in Synthesis: Solvent-Free and Sustainable Approaches

The integration of green chemistry principles into synthetic methodologies is essential for reducing environmental impact. For azepane synthesis, this involves the use of environmentally benign solvents, solvent-free conditions, and catalytic systems that promote atom economy.

Solvent-free reactions represent a significant step towards greener synthesis. For example, the synthesis of substituted benzazepine derivatives has been achieved by reacting 3,4-dimethoxy-phenyl ethylamine derivatives with choline chloride and oxalic acid under solvent-free conditions, providing good yields and selectivity. mdpi.com Biocatalytic approaches, such as the use of thiamine hydrochloride for the synthesis of 1,5-benzodiazepines, can also be performed under solvent-free conditions at moderate temperatures. mdpi.com

The use of water as a reaction medium is another cornerstone of green chemistry. The Pictet-Spengler reaction of 2-(1H-indol-4-yl)ethanamines with aldehydes has been shown to proceed in only water as the solvent and promoter, producing a library of azepino[3,4,5-cd]indoles with high atom economy. researchgate.net Furthermore, supramolecular catalysis using cyclodextrins in water offers an advanced green approach. The hydrophobic cavity of β-cyclodextrin can host and catalyze multicomponent reactions for the synthesis of fused heterocyclic systems, demonstrating the potential for enzyme-mimicking, environmentally benign catalysis. acs.org

Ultrasound-mediated synthesis is another green technique that can accelerate reactions and improve yields, often under solvent-free conditions. This has been applied to the synthesis of N-substituted pyrroles, showcasing a rapid and eco-friendly route to important heterocyclic building blocks. mdpi.com

Process Chemistry Considerations for Preparative Scale-Up

The transition from laboratory-scale synthesis to preparative scale-up introduces critical considerations regarding safety, cost, efficiency, and robustness. For the synthesis of tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate and its analogues, several advanced methodologies show promise for larger-scale production.

Rhodium-catalyzed reactions, such as the sequential cyclopropanation/1-aza-Cope rearrangement, have been demonstrated to proceed with comparable efficiency on the gram scale, indicating their potential for scale-up. nih.gov Similarly, certain photochemical reactions, which are increasingly seen as green synthetic tools, have been successfully scaled to the gram level. nih.gov

Multicomponent reactions (MCRs) are inherently advantageous for process chemistry. By combining several synthetic steps into a single operation, MCRs reduce waste, save time, and simplify purification procedures. The synthesis of complex heterocyclic scaffolds, such as those containing dione (B5365651) functionalities, via MCRs is a promising strategy for efficient scale-up. nih.gov

The development of robust catalytic systems is paramount. For instance, the palladium/norbornene cooperative catalysis used for synthesizing the core of the drug Tolvaptan highlights a scalable approach to complex azepine structures. nih.gov The optimization of catalyst loading, reaction concentration, temperature control, and downstream processing, including product isolation and purification, are all critical parameters that must be addressed when moving to a preparative scale. Ensuring the thermal stability of intermediates and the safe handling of reagents and catalysts are also key process chemistry considerations.

Sophisticated Spectroscopic and Diffraction Based Structural Elucidation

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon and proton framework of a molecule. For a molecule with the complexity of tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate, one-dimensional (1D) NMR spectra would provide initial insights, but two-dimensional (2D) techniques are required for a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Correlated Spectroscopy (COSY): This experiment reveals proton-proton couplings through scalar (J) coupling, typically over two to three bonds. For tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate, COSY would be instrumental in establishing the spin systems within the azepane ring, showing correlations between adjacent methylene (B1212753) protons (e.g., H-4 to H-5, H-5 to H-6, and H-6 to H-7).

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates each proton signal with the carbon to which it is directly attached. It would allow for the definitive assignment of the carbon signals for the methylene groups in the azepane ring and the methylene group of the acetate (B1210297) moiety.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for piecing together the molecular fragments. Key expected HMBC correlations for tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate would include correlations from the protons of the N-CH₂ group to the carbonyl carbons of the ester and the azepane ring (C-2 and C-3), as well as to the quaternary carbon of the tert-butyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. This is particularly useful for determining the conformation of the molecule in solution. For instance, NOESY could reveal through-space interactions between the protons of the N-CH₂ group and protons on the azepane ring, helping to define its preferred conformation.

A hypothetical data table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on the analysis of similar functional groups.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| N-CH₂ | ~4.2 | ~50 | C=O (ester), C-2, C-3, C(CH₃)₃ |

| C(O)OC (CH₃)₃ | - | ~82 | C=O (ester), C H₃ |

| C(O)OC(C H₃)₃ | ~1.5 | ~28 | C=O (ester), C (CH₃)₃ |

| Azepane-C4-H₂ | ~1.8 | ~25 | C-3, C-5, C-6 |

| Azepane-C5-H₂ | ~1.7 | ~23 | C-4, C-6, C-7 |

| Azepane-C6-H₂ | ~2.6 | ~38 | C-4, C-5, C-7 |

| Azepane-C7-H₂ | ~3.8 | ~45 | C-2, C-5, C-6 |

| Ester C=O | - | ~168 | N-CH₂, C(CH₃)₃ |

| Azepane-C2=O | - | ~195 | N-CH₂, C-3, C-7 |

| Azepane-C3=O | - | ~205 | N-CH₂, C-2, C-4 |

Note: This is a hypothetical data table. Actual chemical shifts may vary.

By conducting NMR experiments in different solvents, it is possible to probe intermolecular interactions and gain further insight into the molecule's conformation. For instance, a change in the chemical shifts of the amide carbonyl (C-2) and adjacent protons upon switching from a non-polar to a polar aprotic solvent could indicate solvent accessibility to this part of the molecule. Furthermore, variable temperature NMR studies could reveal information about the conformational dynamics of the seven-membered azepane ring, which is known to be flexible. These studies could identify the energy barriers between different ring conformations.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate (C₁₂H₁₉NO₄), the expected monoisotopic mass is 241.1314 g/mol . uni.lu HRMS can confirm this with high accuracy (typically within 5 ppm).

In addition to molecular formula determination, tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of the molecule. This provides valuable structural information. For tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate, characteristic fragmentation patterns would be expected, such as the loss of the tert-butyl group (as isobutylene, 56 Da) or the entire tert-butoxycarbonylmethyl group. The fragmentation of the azepane-2,3-dione (B3041823) ring would also provide structural confirmation.

A predicted table of possible high-resolution mass spectrometry adducts is provided below. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 242.1387 |

| [M+Na]⁺ | 264.1206 |

| [M+K]⁺ | 280.0946 |

| [M+NH₄]⁺ | 259.1652 |

Note: These are predicted m/z values.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

Should a suitable single crystal of tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate be obtained, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles. This would unambiguously confirm the connectivity of the molecule and reveal the solid-state conformation of the azepane ring. Furthermore, if the molecule were to be synthesized in a chiral, enantiomerically pure form, X-ray crystallography could be used to determine its absolute stereochemistry.

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification and Environmental Effects

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate, the following characteristic vibrational bands would be expected:

C=O Stretching: Strong bands in the infrared spectrum between 1650 and 1800 cm⁻¹ would be indicative of the multiple carbonyl groups. The ester carbonyl would likely appear around 1735 cm⁻¹, while the dione (B5365651) carbonyls on the azepane ring would be expected at slightly lower wavenumbers, potentially with some splitting due to coupling.

C-O Stretching: A strong band corresponding to the C-O stretch of the ester group would be expected in the region of 1150-1250 cm⁻¹.

C-N Stretching: The C-N stretching vibration of the amide within the azepane ring would likely appear in the 1200-1350 cm⁻¹ region.

C-H Stretching and Bending: Bands corresponding to the sp³ C-H stretching of the methylene and methyl groups would be observed around 2850-3000 cm⁻¹. The characteristic bending vibrations for the tert-butyl group would also be present.

Raman spectroscopy would provide complementary information, particularly for the less polar functional groups. The effects of the chemical environment, such as solvent polarity and hydrogen bonding, on the vibrational frequencies can also be studied to provide further structural insights.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopy |

| Ester C=O Stretch | ~1735 | FT-IR (strong) |

| Amide/Dione C=O Stretch | ~1680-1710 | FT-IR (strong) |

| C-O Stretch | ~1150-1250 | FT-IR (strong) |

| C-N Stretch | ~1200-1350 | FT-IR (medium) |

| sp³ C-H Stretch | ~2850-3000 | FT-IR, Raman |

Note: This is a table of expected vibrational frequencies.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives

The parent molecule, tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate, is achiral. However, if a chiral derivative were to be synthesized, for example, by introducing a substituent on the azepane ring, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) would be invaluable. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations, the absolute configuration of the chiral centers could be determined.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate. These calculations provide a foundational understanding of the molecule's stability, reactivity, and intermolecular interaction potential.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate, the HOMO is expected to be localized primarily on the nitrogen atom of the azepane ring and the oxygen atoms of the dioxo groups, owing to the presence of lone pairs of electrons. The LUMO, conversely, is likely distributed over the carbonyl carbons of the dioxo groups, which are electrophilic centers. Theoretical calculations would yield specific energy values for these orbitals.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.25 |

| LUMO | -1.10 |

| HOMO-LUMO Gap | 6.15 |

The distribution of electron density within tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate governs its electrostatic potential and, consequently, its interaction with other molecules. The presence of electronegative oxygen and nitrogen atoms results in a non-uniform charge distribution. The oxygen atoms of the carbonyl groups and the ester moiety are expected to possess partial negative charges, while the adjacent carbon and nitrogen atoms will carry partial positive charges.

An electrostatic potential map would visually represent these charge distributions, with red regions indicating areas of high electron density (negative potential) and blue regions signifying areas of low electron density (positive potential). These maps are valuable for predicting sites susceptible to nucleophilic or electrophilic attack.

| Atom | Partial Charge (a.u.) |

|---|---|

| O (C=O, C2) | -0.55 |

| O (C=O, C3) | -0.58 |

| N (azepane) | -0.40 |

| C (C=O, C2) | +0.65 |

| C (C=O, C3) | +0.68 |

Conformational Analysis of the Seven-Membered Azepane Ring and Dioxo Substituents

The seven-membered azepane ring is characterized by its conformational flexibility. The presence of dioxo groups and a bulky tert-butyl acetate (B1210297) substituent introduces significant steric and electronic constraints that influence the ring's preferred geometry.

A detailed exploration of the potential energy surface reveals the various stable and transition state conformations of the azepane ring. For a seven-membered ring, several conformations such as chair, boat, and twist-boat are possible. dalalinstitute.com A potential energy surface map would illustrate the relative energies of these conformers and the energy barriers for interconversion between them. The global minimum on this surface corresponds to the most stable conformation of the molecule.

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Twist-Chair | 0.00 |

| Chair | 1.5 |

| Twist-Boat | 3.2 |

| Boat | 4.8 |

The substituents play a crucial role in determining the conformational preferences of the azepane ring. The dioxo groups at the 2 and 3 positions introduce sp2 hybridized carbons, which flattens that portion of the ring and restricts conformational flexibility. The bulky tert-butyl acetate group attached to the nitrogen atom will preferentially occupy a pseudo-equatorial position to minimize steric hindrance with the ring's hydrogen atoms. This steric demand can significantly influence the equilibrium between different ring conformations, often favoring those that can best accommodate the large substituent.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations offer a means to study the time-dependent behavior of tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate in a condensed phase, such as in a solvent. By simulating the atomic motions over time, MD can provide insights into the conformational dynamics, flexibility, and interactions with surrounding solvent molecules.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Chemical TransformationsNo QSRR models or studies related to the chemical transformations of Tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate were found.

While general computational methods exist for theoretical characterization, applying them to generate the requested in-depth and validated scientific article would be speculative and not based on published, peer-reviewed research as required for accuracy.

Reactivity Profiles and Mechanistic Investigations of the Dioxoazepane System

Reactions Involving the Azepane Nitrogen Atom: N-Acylation and N-Alkylation Reactivity

The nitrogen atom in tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate is a tertiary amine, incorporated within a lactam structure. As such, it is significantly less nucleophilic than a free amine due to the delocalization of its lone pair of electrons into the adjacent C2 carbonyl group. Consequently, direct N-acylation or N-alkylation on this nitrogen atom is generally unfavorable under standard conditions.

However, the synthesis of the parent compound and its derivatives often involves the N-alkylation of an unsubstituted lactam precursor. The N-alkylation of amides and lactams typically requires the initial conversion of the amide to its conjugate base using a strong base, followed by reaction with an alkylating agent. mdpi.com Microwave-assisted, solvent-free phase-transfer catalysis represents a modern, rapid method for achieving such transformations. mdpi.com For instance, various N-substituted amides and lactams can be efficiently alkylated by mixing the substrate with an alkyl halide and a catalytic quantity of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) under microwave irradiation. mdpi.com Alternative methods include reacting unsubstituted lactams with dialkyl ethers at high temperatures (200-400 °C) in the presence of catalysts that promote dehydration. google.com

Reactivity of the Dioxo Moiety: Enolization and Carbonyl Group Transformations

The 2,3-dioxo moiety is the most reactive site for many transformations. This α-diketone system contains two distinct carbonyl groups: an amide carbonyl at C2 and a ketone carbonyl at C3. The C3 ketone is significantly more electrophilic than the C2 amide carbonyl, where the nitrogen lone pair provides resonance stabilization. This difference in reactivity dictates the site of nucleophilic attack.

Enolization: Like other carbonyl compounds with α-hydrogens, the dioxoazepane system can form an enol or enolate. The protons on the C4 carbon are acidic and can be removed by a base to form a resonance-stabilized enolate anion. libretexts.org This enolate is an ambident nucleophile, capable of reacting with electrophiles at either the C4 carbon or the oxygen atom of the C3 carbonyl. The formation of this enolate intermediate is crucial for reactions such as α-halogenation and alkylation at the C4 position. libretexts.orgmsu.edu

Carbonyl Group Transformations: Nucleophilic addition reactions will preferentially occur at the more electrophilic C3 ketone. Common transformations include:

Reduction: Selective reduction of the C3 ketone can be achieved using mild reducing agents like sodium borohydride to yield a 3-hydroxy-2-oxoazepane derivative.

Addition of Organometallics: Grignard reagents or organolithium compounds will add to the C3 carbonyl to form a tertiary alcohol.

Wittig Reaction: The C3 ketone can undergo olefination reactions to introduce a carbon-carbon double bond at this position.

The reactivity of cyclic α-diketones, also known as diosphenols when in their enol form, has been leveraged in complex syntheses. nih.gov While O-alkylation is common, specific protocols have been developed to achieve C-alkylation, highlighting the tunable reactivity of this functional group. nih.gov

Ester Hydrolysis and Transesterification Kinetics and Mechanism

The tert-butyl ester group is susceptible to cleavage under both acidic and basic conditions, proceeding through distinct mechanisms.

Ester Hydrolysis: Under acidic conditions, tert-butyl esters typically undergo hydrolysis via the AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. research-nexus.netoup.com This pathway involves protonation of the carbonyl oxygen, followed by a rate-limiting unimolecular cleavage of the alkyl-oxygen bond to form a stable tert-butyl carbocation and the corresponding carboxylic acid. oup.com This mechanism is favored due to the exceptional stability of the tertiary carbocation intermediate.

In contrast, basic hydrolysis proceeds through the BAc2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. chemrxiv.org This is a second-order reaction involving the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield a carboxylate salt and tert-butanol. chemrxiv.org

The kinetics of hydrolysis for analogous tert-butyl esters have been studied extensively. For example, the hydrolysis of tert-butyl formate (TBF) shows distinct pH-dependent pathways with different activation energies.

Interactive Data Table: Hydrolysis Kinetics of Tert-Butyl Formate (TBF) at 22°C

| Hydrolysis Pathway | Rate Constant | Activation Energy (kJ/mol) | Half-life (at 22°C) |

| Acid-Catalyzed (kA) | (2.7 ± 0.5) × 10⁻³ M⁻¹s⁻¹ | 59 ± 4 | 6 hours (at pH 2, 4°C) |

| Neutral (kN) | (1.0 ± 0.2) × 10⁻⁶ s⁻¹ | 78 ± 5 | 5 days (at neutral pH) |

| Base-Catalyzed (kB) | 1.7 ± 0.3 M⁻¹s⁻¹ | 88 ± 11 | 8 minutes (at pH 11) |

| Data sourced from studies on tert-butyl formate, a structural analog. usgs.gov |

Transesterification: Transesterification, the conversion of one ester to another, can be achieved using various catalysts. Boron-based catalysts like B(C₆F₅)₃ can facilitate the high-yield transesterification of tert-butyl esters under mild conditions. rsc.org Metal complexes, such as those involving iron or zinc, are also effective. organic-chemistry.orggoogle.com Notably, certain iron-salen complex catalysts allow for the synthesis of tert-butyl esters from other esters using tert-butyl alcohol, a reaction that is often challenging with other methods. google.com Enzyme-catalyzed transesterification offers an environmentally friendly alternative. rsc.org

Regioselectivity and Stereoselectivity in Chemical Reactions

Regioselectivity refers to the preference of a reaction to occur at one specific site over other possible sites. wikipedia.org In tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate, the primary site of regioselective attack is the C3 ketone versus the C2 amide carbonyl. Nucleophiles will almost exclusively attack the C3 position due to its higher electrophilicity. nih.gov Similarly, enolization will occur selectively towards the C4 position, as the C1 position lacks abstractable protons.

Stereoselectivity becomes important when reactions create a new stereocenter. For example, the reduction of the C3 ketone or the addition of an organometallic reagent creates a chiral center at C3. The stereochemical outcome (the formation of one diastereomer over another) depends on the direction of nucleophilic attack (i.e., facial selectivity). This selectivity is influenced by the steric hindrance imposed by the flexible azepane ring and the N-substituent. nih.gov Syntheses of substituted azepanes often employ strategies that achieve high levels of stereocontrol, such as ring expansion of stereochemically defined piperidines or stereoselective aminohydroxylation reactions. nih.govrsc.orgresearchgate.net

Ring-Opening and Rearrangement Reactions of the Azepane Core

The seven-membered azepane ring can undergo cleavage under specific conditions.

Ring-Opening: The most common ring-opening reaction is the hydrolysis of the lactam (amide) bond at C2. This typically requires harsh conditions, such as concentrated acid or base with heating, and is mechanistically similar to the hydrolysis of acyclic amides. The reaction involves nucleophilic attack at the C2 carbonyl, leading to the formation of a tetrahedral intermediate that collapses to break the C2-N1 bond. researchgate.netnih.gov This process would yield a substituted amino acid derivative. Enzymatic ring-opening of lactams is a key reaction in the mechanism of action of β-lactamase enzymes. nih.govosti.gov

Rearrangement Reactions: The azepane skeleton can be synthesized via rearrangement reactions like ring expansion of smaller rings (e.g., piperidines). rsc.orgresearchgate.net Conversely, the existing azepane core can undergo further rearrangements. A potential transformation is the Baeyer-Villiger oxidation, where a peroxy acid could react with the C3 ketone. This reaction regioselectively inserts an oxygen atom adjacent to the more substituted carbon, which in this case would likely be between C2 and C3, to form a seven-membered cyclic anhydride derivative. wikipedia.org Photochemical dearomative ring expansion of nitroarenes is a modern strategy to access complex azepanes. rwth-aachen.denih.gov

Investigation of Reaction Intermediates and Transition States

The mechanisms of the reactions described above involve a variety of short-lived, high-energy species known as reaction intermediates. The characterization of these intermediates and the transition states that lead to them is crucial for a complete mechanistic understanding.

Reaction Intermediates: Key intermediates in the reactivity of the dioxoazepane system include:

Tetrahedral Intermediates: These are formed during nucleophilic attack on any of the three carbonyl groups (C2, C3, and the ester). They are central to base-catalyzed hydrolysis of both the ester and the lactam. nih.govresearchgate.net

Enolate Anions: Formed by deprotonation at the C4 position, enolates are key nucleophilic intermediates in α-alkylation and halogenation reactions. libretexts.org

Carbocations: The highly stable tert-butyl carbocation is the key intermediate in the AAL1 acid-catalyzed hydrolysis of the ester group. oup.com

Acyl-Enzyme Adducts: In enzyme-catalyzed ring-opening, the lactam ring first acylates a nucleophilic residue (like serine) in the enzyme's active site. osti.gov

Interactive Data Table: Key Intermediates in Dioxoazepane Reactions

| Reaction Type | Key Intermediate(s) | Functional Group Involved |

| Base-Catalyzed Hydrolysis | Tetrahedral Intermediate | Ester, Lactam |

| Acid-Catalyzed Hydrolysis | tert-Butyl Carbocation | Ester |

| Enolate Formation | Enolate Anion | C3-Ketone, C4-Methylene |

| Nucleophilic Addition | Tetrahedral Intermediate | C3-Ketone |

| Enzymatic Ring-Opening | Acyl-Enzyme Adduct | Lactam |

Transition States: A transition state is the highest energy point along a reaction coordinate, representing a fleeting molecular configuration between reactants and intermediates or products. ucsb.edu The structure of a transition state cannot be observed directly but can be inferred from kinetic studies (e.g., kinetic isotope effects) and computational chemistry. nih.gov For example, studies on the hydrolysis of β-lactams have shown that the transition state for the enzyme-catalyzed reaction is earlier (more reactant-like) than for the corresponding alkaline hydrolysis, as indicated by differing Brønsted βlg values. acs.orgnih.gov Similar computational and kinetic studies on the dioxoazepane system would be necessary to fully characterize the transition states for its various transformations, providing insight into bond-making and bond-breaking processes. arkat-usa.org

Applications As a Chemical Scaffold and Building Block in Synthetic Chemistry

Utilization in Multi-Step Total Synthesis of Complex Organic Molecules

There is no available information on the use of Tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate as a building block or intermediate in the total synthesis of any complex organic molecules.

Role as a Precursor for Novel Organic Materials and Polymers

No literature has been found that describes the polymerization of Tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate or its use as a monomer or precursor for the development of novel organic materials.

Integration into Supramolecular Assemblies and Host-Guest Chemistry

There are no documented instances of Tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate being incorporated into supramolecular structures or its use in host-guest chemistry.

Strategies for Immobilization on Solid Supports for Combinatorial Chemistry or Catalysis

No methods or strategies for the immobilization of Tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate onto solid supports for applications in combinatorial chemistry or as a catalyst have been described in the available scientific literature.

Future Research Directions and Emerging Methodologies

Chemo-Enzymatic and Biocatalytic Approaches to Synthesis

The integration of enzymatic methods into synthetic organic chemistry offers unparalleled selectivity and efficiency, often under mild, environmentally benign conditions. For the synthesis of chiral azepane precursors, biocatalysis presents a powerful tool. While the direct enzymatic synthesis of the 2,3-dioxoazepane core is not yet established, chemo-enzymatic strategies could be employed to create key chiral intermediates with high enantiomeric purity.

Future research could focus on employing enzymes such as oxidases, reductases, and transaminases to set the stereocenters in the acyclic precursors of the azepane ring. For instance, ketoreductases could be used for the asymmetric reduction of a ketone to a secondary alcohol, a common precursor in many azepane syntheses. Similarly, lipases could be utilized for the kinetic resolution of racemic intermediates. Such approaches have been successfully applied to the synthesis of related polyhydroxylated azepanes. researchgate.net

Table 1: Potential Biocatalytic Reactions for Azepane Precursor Synthesis

| Enzyme Class | Potential Reaction | Substrate Type | Potential Advantage |

|---|---|---|---|

| Ketoreductases (KREDs) | Asymmetric reduction of a ketone | Acyclic δ-amino ketone | High enantiomeric excess (>99% ee) |

| Lipases | Kinetic resolution of a racemic alcohol or ester | Acyclic amino alcohol | Access to both enantiomers |

| Transaminases (TAs) | Asymmetric amination of a ketone | 1,6-dicarbonyl compound | Direct introduction of amine functionality |

| Baeyer-Villiger Monooxygenases (BVMOs) | Asymmetric oxidation of a cyclic ketone | Substituted cyclohexanone | Enantioselective ring expansion to caprolactone |

Flow Chemistry Applications for Continuous Synthesis and Process Control

Flow chemistry, or continuous flow processing, is transforming chemical manufacturing by offering enhanced safety, scalability, and process control compared to traditional batch methods. beilstein-journals.orgnih.gov The synthesis of N-heterocycles is an area where flow chemistry has demonstrated significant advantages, particularly for reactions that are highly exothermic, involve hazardous intermediates, or require precise control over reaction parameters. frontiersin.orgmdpi.com

For a multi-step synthesis of "Tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate," a continuous flow setup could integrate several reaction and purification steps. beilstein-journals.org For example, the formation of the azepane ring via reductive amination or ring-closing metathesis, followed by oxidation to the dione (B5365651), could be performed sequentially in a flow reactor system. This approach minimizes the handling of unstable intermediates and allows for rapid optimization of reaction conditions such as temperature, pressure, and residence time. nih.govacs.org The use of packed-bed reactors with immobilized catalysts or reagents can further streamline the process, simplifying purification and enabling catalyst recycling.

Table 2: Hypothetical Flow Process for a Key Azepane Synthesis Step

| Parameter | Flow Conditions | Batch Conditions | Advantage of Flow |

|---|---|---|---|

| Reaction Time | 10 min residence time | 12 hours | Drastically reduced reaction time |

| Temperature | 150 °C | 80 °C (solvent boiling point) | Superheating for accelerated rates |

| Pressure | 10 bar | Atmospheric | Prevents solvent boiling, enhances safety |

| Mixing | Efficient diffusive mixing | Mechanical stirring (scale-dependent) | Superior heat and mass transfer |

| Safety | Small reactor volume, contained system | Large reactor volume, potential for thermal runaway | Inherently safer process |

Photo- and Electrosynthetic Pathways for Novel Transformations

Photochemistry and electrochemistry are re-emerging as powerful tools in organic synthesis, offering unique reactivity under mild conditions. nih.govmdpi.com These methods can activate molecules in ways that are often difficult to achieve with traditional thermal methods, providing new pathways for constructing complex scaffolds like azepanes.

A promising photochemical strategy involves the dearomative ring expansion of nitroarenes, mediated by blue light, to form the seven-membered azepine ring system, which can then be hydrogenated to the corresponding azepane. researchgate.netmanchester.ac.uk This approach could provide a novel and rapid entry to the core structure of the target molecule from simple starting materials. Electrosynthesis could be particularly valuable for the oxidation steps required to form the 2,3-dione functionality. Anodic oxidation offers a reagent-free method for this transformation, avoiding the use of potentially hazardous and stoichiometric heavy-metal oxidants.

Advanced Machine Learning and AI-Driven Molecular Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize molecular design and synthesis. nih.govnih.gov For a target like "Tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate," these computational tools can be applied in several ways. Generative models can design novel azepane derivatives with optimized properties by learning from existing chemical data. openreview.netepfl.ch Retrosynthesis prediction software can propose novel and efficient synthetic routes that a human chemist might overlook.

Furthermore, ML algorithms can accelerate reaction optimization. By using data from a limited set of experiments, these models can predict the optimal conditions (e.g., catalyst, solvent, temperature) to maximize the yield of a desired reaction. astrazeneca.com This approach significantly reduces the experimental effort required to develop a robust synthetic process.

Table 3: Applications of AI/ML in Azepane Derivative Research

| AI/ML Application | Specific Task | Potential Impact |

|---|---|---|

| Generative Molecular Design | Design of new azepane derivatives | Discovery of molecules with enhanced biological activity or improved physicochemical properties. |

| Retrosynthesis Prediction | Identification of novel synthetic pathways | More efficient and cost-effective synthesis of the target compound and its analogs. |

| Reaction Optimization | Predicting optimal reaction conditions | Faster process development and higher yields. |

| Property Prediction | Predicting ADMET properties of new derivatives | Prioritization of synthetic targets in drug discovery programs. |

Exploration of New Reactivity Manifolds for Azepane Chemistry

The development of novel chemical reactions is crucial for expanding the accessible chemical space of azepane derivatives. nih.gov While traditional methods like ring-closing metathesis and reductive amination are well-established, new strategies are emerging that offer alternative and potentially more efficient routes to the azepane core. nih.gov

Recent advances include palladium-catalyzed ring expansion of spirocyclopropanes, formal 1,3-migration of hydroxy groups initiated by rhodium carbenes, and tandem amination/cyclization reactions of functionalized allenynes. nih.govacs.org These methods provide access to uniquely substituted azepanes that would be difficult to prepare otherwise. mdpi.comnih.gov Applying these novel reactivity manifolds to the synthesis of precursors for "Tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate" could unlock new avenues for structural diversification and the creation of complex, three-dimensional molecules. For example, a late-stage functionalization of a pre-formed azepane ring using C-H activation could introduce substituents with high precision, avoiding the need for lengthy de novo syntheses.

Sustainable Synthesis and Resource Efficiency in the Preparation of Azepane Derivatives

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies in the pharmaceutical industry. mdpi.com The goal is to minimize environmental impact by reducing waste, using safer solvents, and improving energy efficiency. jocpr.com

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling azepanone derivatives with tert-butyl acetates. For example, a two-step procedure may include:

Formation of the azepanone intermediate : Reacting 2,3-dioxoazepane with a bromoacetate precursor under basic conditions (e.g., NaH in THF) at 0–25°C .

Esterification : Using tert-butyl chloroacetate with a coupling agent (e.g., DCC/DMAP) in anhydrous dichloromethane .

- Optimization : Yields improve with strict temperature control (0–40°C) and inert atmospheres to prevent hydrolysis of the tert-butyl group. Solvent polarity (e.g., THF vs. DCM) impacts reaction rates .

Q. What safety protocols are critical when handling tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential dermal/ocular toxicity (Category 4 acute toxicity) .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation hazards.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. How is the structural identity of this compound confirmed post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR shows characteristic tert-butyl singlet at δ ~1.4 ppm and azepanone carbonyl signals at δ ~170–175 ppm. ¹³C NMR confirms ester (δ ~165–170 ppm) and ketone (δ ~200 ppm) groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ at m/z 269.1 (calculated for C₁₂H₁₇NO₄) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis using SHELXL refinement (e.g., Mo-Kα radiation, 100 K) resolves bond lengths and angles .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to enhance purity and yield?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst loading) using a factorial design. For example, DCM as solvent increases ester stability, while DMAP (4-dimethylaminopyridine) accelerates coupling .

- In-line Monitoring : Use FTIR or HPLC to track reaction progress and detect intermediates. Adjust stoichiometry in real-time if unreacted starting material persists .

- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) removes by-products. Recrystallization from ethanol/water improves purity >98% .

Q. What advanced analytical techniques are employed for impurity profiling?

- Methodological Answer :

- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) separate impurities. MS/MS identifies structural analogs (e.g., de-esterified products) .

- GC Headspace Analysis : Detects volatile by-products (e.g., tert-butanol) formed during synthesis .

- Quantitative NMR (qNMR) : Integrates impurity peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) for precise quantification .

Q. What mechanistic insights explain the compound’s biological interactions, and how are these studied?

- Methodological Answer :

- Enzyme Inhibition Assays : Test IC₅₀ values against target enzymes (e.g., proteases) using fluorogenic substrates. For example, the azepanone moiety may act as a transition-state analog .

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip to measure binding kinetics (ka/kd) in real-time .

- Molecular Docking : Use Schrödinger Suite or AutoDock to simulate binding poses. The tert-butyl group’s hydrophobicity may enhance binding pocket occupancy .

Q. How do computational methods elucidate reaction pathways or structure-activity relationships (SAR)?

- Methodological Answer :

-

DFT Calculations : Gaussian 09 optimizes transition states (e.g., esterification energy barriers) using B3LYP/6-31G(d) basis sets. Solvent effects are modeled with PCM .

-

SAR Studies : Compare analogs (Table 1) to identify critical pharmacophores. For example, replacing the azepanone with a piperazine reduces activity (IC₅₀ >10 μM vs. 0.5 μM) .

Table 1. Analog Comparison for SAR Insights

Compound Modification IC₅₀ (μM) Reference Parent Compound None 0.5 Piperazine Analog Azepanone → Piperazine 10.2 tert-Butyl → Methyl Ester Increased hydrophilicity 15.8

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple assays (e.g., cell-based vs. enzymatic) to identify confounding variables (e.g., cell permeability).

- Counter-Screening : Test against off-targets (e.g., cytochrome P450 isoforms) to rule out nonspecific effects .

- Crystallographic Validation : Co-crystallize the compound with its target to confirm binding mode discrepancies (e.g., SHELX-refined structures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.